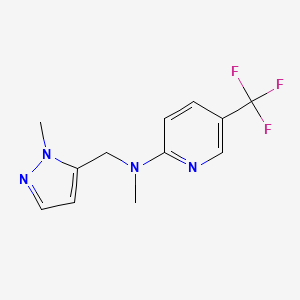

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Applications De Recherche Scientifique

Heterocyclic Amines in Food and Beverages

The chemical structure of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine shares similarity with heterocyclic aromatic amines (HAAs), which are compounds of significant interest in food chemistry. HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed in meats and other foodstuffs during cooking at high temperatures. These compounds have been studied extensively for their carcinogenic potential in rodents. The analysis of PhIP and its metabolites in various biological matrices, as well as in food products, is critical for understanding their biological effects and exposure levels. Liquid chromatography coupled to mass spectrometry has been identified as the method of choice for the sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, highlight their importance as versatile synthetic intermediates and their biological significance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The use of heterocyclic N-oxide motifs in advanced chemistry and drug development research underscores the potential of these compounds in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 enzymes play a crucial role in the metabolism of a wide array of drugs. Understanding the selectivity and potency of chemical inhibitors for these enzymes is essential for predicting drug-drug interactions. The research on potent and selective inhibitors, including compounds that might share structural similarities with N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, provides insights into the development of novel therapeutic agents with minimized adverse interactions (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4/c1-18(8-10-5-6-17-19(10)2)11-4-3-9(7-16-11)12(13,14)15/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXCCHAULCRXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2804427.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)